molecular formula C9H10Cl2N2 B1434061 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile hydrochloride CAS No. 1440535-37-4

2-(4-Chlorophenyl)-2-(methylamino)acetonitrile hydrochloride

Cat. No.: B1434061
CAS No.: 1440535-37-4
M. Wt: 217.09 g/mol
InChI Key: ASMIOCPQSCLQBP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(methylamino)acetonitrile hydrochloride is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and neuroscience. While the specific profile of this compound is under investigation, its structure is related to a class of compounds studied for their interaction with neurotransmitter transporters . Research on analogous compounds featuring a 4-chlorophenyl group and an amino-substituted acetonitrile moiety has shown potential value in the development of novel ligands for the dopamine transporter (DAT) . Such compounds are explored as research tools for understanding psychostimulant use disorders, as they can serve as key synthetic intermediates or potential atypical DAT inhibitors, which may help modulate dopamine signaling without the abuse liability associated with classic stimulants like cocaine . The exact mechanism of action for this specific compound is a subject of ongoing research, but it is positioned as a valuable building block for SAR studies. Analytes with similar structures have also been the subject of advanced analytical development, including enantioselective quantification methods in biological matrices, highlighting the importance of precise analytical techniques in this research area . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, as detailed in the associated Safety Data Sheet.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(methylamino)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2.ClH/c1-12-9(6-11)7-2-4-8(10)5-3-7;/h2-5,9,12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMIOCPQSCLQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#N)C1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440535-37-4
Record name Benzeneacetonitrile, 4-chloro-α-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440535-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Scheme and Conditions

  • Step 1: Condensation Reaction

    • Reactants: Chlorobenzyl cyanide and 4-chloro-2-nitrotoluene
    • Solvent: Methanol or ethanol
    • Base: 50% NaOH aqueous solution
    • Temperature: Initially cooled to 0 °C, then allowed to rise to 25 °C during base addition
    • Duration: 3 hours stirring post-addition
  • Step 2: pH Adjustment

    • Acid: Acetic acid or hydrochloric acid to adjust pH to 6–7
    • Temperature: Maintained below 10 °C during acid addition
  • Step 3: Catalytic Reduction

    • Reducing agent: Hydrazine hydrate (molar ratio 1.5–4:1 relative to 4-chloro-2-nitrotoluene)
    • Catalyst and carrier: Iron trichloride and granular activated carbon (GAC)
    • Temperature: 60–80 °C under reflux
    • Duration: 2 hours hydrazine addition plus 30 minutes reflux post-addition
  • Step 4: Isolation and Purification

    • Filtration to remove catalyst residues
    • Solvent distillation to induce crystallization
    • Cooling to 5 °C and stirring for 2 hours
    • Filtration and drying to obtain product

Yields and Purity

Embodiment Starting Material (4-Chloro-2-Nitrobenzene) Solvent Yield (%) Purity (HPLC %) Notes
1 34.3 g (0.20 mol) Methanol 89.0 99.7 High yield, methanol solvent
2 25.7 g (0.15 mol) Ethanol 91.8 99.4 Slightly higher yield, ethanol solvent

HPLC conditions: Ammonium acetate solution: acetonitrile: water = 2:9:9; detector at 240 nm; column temperature 35 °C.

Advantages and Notes

  • The one-pot method avoids intermediate isolation, reducing process complexity.
  • Use of hydrazine hydrate with iron trichloride and GAC as catalyst system is efficient and environmentally friendlier than iron powder reduction, which generates significant iron sludge.
  • The reaction pH control and temperature regulation are critical for optimal yield and purity.
  • The method circumvents the need for expensive metal catalysts used in some alternative methods.

Alternative Preparation Routes

German Patent DE3340348A1 Method

  • This older method focuses on the preparation of (4-amino-2-chloro-5-alkylphenyl)-α-(4-chlorophenyl)acetonitriles, which are structurally related compounds.
  • It involves the synthesis of anilines as intermediates for further functionalization.
  • The process is valuable for producing intermediates used in antiparasitic agents.
  • Specific reaction details are less explicit in the patent but reference prior art involving nitrile and aniline chemistry.

Limitations of Other Methods

  • Iron powder reduction methods (e.g., US Patent No. 4005218) produce large amounts of iron mud and wastewater, requiring complex purification steps.
  • Methods requiring expensive metal catalysts increase production costs and pose safety challenges.
  • Some methods start from difficult-to-source raw materials, limiting scalability.

Comparative Summary Table of Preparation Methods

Method Key Reactants Reducing Agent Catalyst/System Solvent Temperature (°C) Yield (%) Purity (%) Environmental Impact Notes
One-Pot Condensation & Reduction (CN103172537A) Chlorobenzyl cyanide, 4-chloro-2-nitrotoluene Hydrazine hydrate FeCl3 + GAC Methanol/Ethanol 60–80 89–92 99.4–99.7 Low sludge, minimal waste Efficient, scalable, cost-effective
Iron Powder Reduction (US4005218) Similar nitro compounds Iron powder None specified Various Variable Moderate Variable High sludge, wastewater Complex purification, environmental issues
Metal Catalyst Reduction (CN102180811) Nitro compounds Hydrogen or hydrazine Expensive metal catalysts Various High High High Catalyst cost, safety concerns Requires specialized equipment

Research Findings and Optimization Notes

  • Hydrazine hydrate reduction under catalytic conditions is optimal for selective reduction of nitro groups to amino groups without affecting the nitrile functionality.
  • Maintaining pH between 6 and 7 during reduction prevents side reactions and ensures product stability.
  • Temperature control (60–80 °C) balances reaction rate and minimizes decomposition.
  • Use of granular activated carbon as a carrier for the catalyst improves catalyst dispersion and facilitates filtration.
  • Solvent choice (methanol vs. ethanol) affects crystallization behavior and yield; both solvents are effective with slight differences in yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(methylamino)acetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions may convert the nitrile group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Overview

2-(4-Chlorophenyl)-2-(methylamino)acetonitrile hydrochloride is a chemical compound that has garnered attention in various fields, particularly in chemistry, biology, and medicinal applications. Its unique structure, which includes a chlorinated phenyl group and a nitrile functional group, makes it a valuable intermediate in the synthesis of complex organic molecules and a potential candidate for pharmacological research.

Chemistry

  • Synthesis of Derivatives : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows chemists to create diverse derivatives tailored for specific applications.
  • Study of Reaction Mechanisms : The compound is utilized in understanding the behavior of similar compounds in chemical reactions, contributing to the broader knowledge of organic synthesis and reaction pathways.

Biology and Medicine

  • Pharmacological Research : Due to its structural similarity to known bioactive compounds, 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile hydrochloride is being investigated for its potential use in drug development. Researchers are exploring its efficacy against various biological targets, including enzymes and receptors.
  • Biochemical Studies : The compound can be used to study interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic effects.

Industrial Applications

  • Material Science : This compound may find applications in the development of specialty chemicals and materials, particularly those requiring specific chemical properties derived from its unique structure.
  • Agriculture : There is potential for its use in the synthesis of agrochemicals, which could enhance crop protection or improve agricultural yields.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile Hydrochloride
  • Structure: Replaces the 4-chlorophenyl group with a 4-methoxyphenyl moiety and substitutes methylamino with phenethylamino.
  • Key Differences: Aromatic Substituent: Methoxy (electron-donating) vs. chloro (electron-withdrawing), altering electronic properties and receptor interactions.
1-(4-Methoxyphenyl)-2-(methylamino)ethanone
  • Structure : Features a ketone group instead of nitrile and a 4-methoxyphenyl group.
  • Key Differences :
    • Functional Group : Ketone (polar, hydrogen-bond acceptor) vs. nitrile (less polar, metabolically stable).
    • Applications : Ketones are common in CNS-active drugs, while nitriles are often used in prodrugs or enzyme inhibitors .
2-(4-Chlorophenyl)acetamide
  • Structure : Replaces nitrile with an amide group.
  • Key Differences: Functional Group: Amide (hydrogen-bond donor/acceptor) enhances crystallinity and solubility compared to nitriles. Pharmacology: Amides are prevalent in analgesics (e.g., paracetamol derivatives) .

Pharmacologically Relevant Compounds

Cetirizine Hydrochloride Derivatives
  • Structure : Piperazine-linked chlorophenyl groups (e.g., 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid).
  • Key Differences: Backbone: Piperazine rings enable chelation and extended pharmacokinetic profiles.
Phenylephrine Hydrochloride
  • Structure: Methylamino ethanol backbone with a 3-hydroxyphenyl group.
  • Key Differences: Functional Groups: Ethanol and hydroxyl groups enhance adrenergic receptor binding (decongestant activity). Salt Form: Hydrochloride salt improves bioavailability, a shared feature with the target compound .

Comparative Data Table

Compound Name Aromatic Substituent Amino Group Functional Group Salt Form Pharmacological Class Reference
2-(4-Chlorophenyl)-2-(methylamino)acetonitrile hydrochloride 4-Chloro Methylamino Nitrile Hydrochloride Hypothetical CNS agent -
2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile hydrochloride 4-Methoxy Phenethylamino Nitrile Hydrochloride Research chemical
1-(4-Methoxyphenyl)-2-(methylamino)ethanone 4-Methoxy Methylamino Ketone None CNS modulator
2-(4-Chlorophenyl)acetamide 4-Chloro N/A Amide None Analgesic precursor
Cetirizine hydrochloride derivatives 4-Chlorophenyl Piperazinyl Carboxylic acid Hydrochloride Antihistamine

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., Phenylephrine hydrochloride) exhibit higher aqueous solubility than free bases .
  • Stability : Nitriles are generally stable under physiological conditions but may undergo enzymatic conversion to amides or carboxylic acids .

Pharmacological Implications

  • Salt Forms : Hydrochloride salts improve oral bioavailability, as seen in Phenylephrine and Cetirizine .
  • Functional Groups : Nitriles may act as bioisosteres for carbonyl groups, offering metabolic resistance .

Biological Activity

2-(4-Chlorophenyl)-2-(methylamino)acetonitrile hydrochloride, a compound with significant potential in pharmacological applications, has garnered attention due to its biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies.

  • Chemical Formula : C9H10ClN2
  • Molecular Weight : 182.64 g/mol
  • CAS Number : 10654978

The biological activity of 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chlorophenyl and methylamino groups enhances its binding affinity, potentially leading to modulation of biochemical pathways.

Interaction with Enzymes

Research indicates that this compound may inhibit specific enzymes, impacting metabolic processes. The halogen substitution on the phenyl ring is believed to play a crucial role in enhancing the compound's reactivity and selectivity towards these enzymes.

Biological Activity Overview

The biological activities associated with 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile hydrochloride include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent .
  • Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, suggesting its role in cancer therapy. The compound's structure-activity relationship (SAR) indicates that modifications can significantly influence its potency against different cell lines .
  • Neuropharmacological Effects : There is emerging evidence that compounds similar to this one may exhibit neuropharmacological activities, potentially influencing neurotransmitter systems .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile hydrochloride.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of structurally related compounds, revealing that derivatives with electron-withdrawing groups exhibited enhanced antibacterial activity. The Minimum Inhibitory Concentration (MIC) values ranged from 46.9 μg/mL to 93.7 μg/mL against Gram-positive and Gram-negative bacteria .

Study 2: Cytotoxicity in Cancer Cells

In vitro testing on various cancer cell lines indicated that modifications in the phenyl group significantly affected cytotoxicity. Compounds with a methyl group at specific positions showed improved IC50 values compared to standard chemotherapeutics like doxorubicin .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
CytotoxicityIC50 values < 10 µM in cancer cell lines
NeuropharmacologicalPotential modulation of neurotransmitter systems

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis of 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile hydrochloride typically involves nucleophilic substitution or condensation reactions. For systematic optimization, employ Design of Experiments (DoE) to evaluate variables such as temperature, solvent polarity, catalyst loading, and reaction time. For example:

  • Stepwise Optimization : Start with a fractional factorial design to identify critical parameters, followed by a central composite design to refine optimal conditions .
  • Example Reaction : React 4-chlorobenzonitrile with methylamine derivatives in anhydrous conditions, using acetonitrile as a solvent and triethylamine as a base. Monitor intermediates via TLC or HPLC .

Basic: What purification techniques ensure high-purity isolates, and how is purity validated?

Methodological Answer:

  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients). For hydrochloride salts, consider pH-controlled precipitation .
  • Validation : Characterize purity via:
    • HPLC/GC-MS : Quantify residual solvents and byproducts.
    • Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl.
    • Melting Point Analysis : Compare observed vs. literature values (e.g., mp 140–150°C for analogous hydrochlorides) .

Advanced: How can computational modeling predict reactivity and intermediate stability in its synthesis?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict reaction pathways. For example, model the nucleophilic attack of methylamine on 4-chlorophenylacetonitrile derivatives to identify steric/electronic barriers .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .

Advanced: How to resolve contradictions between experimental and theoretical data in reaction mechanisms?

Methodological Answer:

  • Case Study : If observed reaction rates conflict with DFT-predicted activation energies:
    • Re-examine solvent effects (implicit vs. explicit solvent models in simulations).
    • Test alternative intermediates (e.g., enamine vs. imine tautomers) via isotopic labeling or in situ IR spectroscopy.
    • Use ICReDD’s feedback loop : Integrate experimental kinetic data into computational models to refine reaction path searches .

Basic: Which spectroscopic/crystallographic methods confirm molecular structure and stereochemistry?

Methodological Answer:

  • X-ray Crystallography : Resolve dihedral angles (e.g., 83.08° between acetamide and benzene planes in analogous structures) to confirm spatial arrangement .
  • NMR : Assign peaks for methylamino (δ ~2.5 ppm, singlet) and nitrile (δ ~120 ppm in 13C^{13}\text{C}) groups. Use 2D NMR (COSY, NOESY) to verify connectivity .
  • IR Spectroscopy : Identify C≡N stretching (~2240 cm1^{-1}) and N–H bending (~1600 cm1^{-1}) .

Advanced: How to design experiments using statistical methods to analyze yield/selectivity variables?

Methodological Answer:

  • Response Surface Methodology (RSM) : Optimize multi-variable systems (e.g., temperature, molar ratios). For example:
    • Use a Box-Behnken design to map interactions between catalyst concentration and reaction time.
    • Analyze variance (ANOVA) to identify significant factors affecting yield .
  • High-Throughput Screening : Test 96-well plate arrays with automated liquid handlers to rapidly assess solvent/catalyst combinations .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Use fume hoods and PPE (nitrile gloves, lab coats) due to mutagenic risks (analogous to 2-chloroethylamine hydrochloride) .
    • Store at 2–8°C in airtight, light-resistant containers to prevent decomposition.
    • Emergency protocols: Neutralize spills with sodium bicarbonate; eye exposure requires immediate irrigation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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